molecular formula C14H15N3O3S B2591980 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate CAS No. 852366-75-7

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

Cat. No. B2591980
CAS RN: 852366-75-7
M. Wt: 305.35
InChI Key: PMFMLPQWZUCSPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives like Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be achieved through various synthetic routes, including the condensation reaction of 2-chloroacetyl chloride with 4 (3H)-quinazolinone, followed by the reaction with thioacetic acid, and finally, the esterification with ethanol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate involves a quinazolin-4-one moiety, which is a heterocyclic compound containing a benzene ring fused to a quinazoline ring .


Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, they can be synthesized through Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Scientific Research Applications

Quinazolinone Derivatives Synthesis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate belongs to a class of compounds that have shown a broad range of applications in scientific research, particularly in the synthesis of quinazolinone derivatives. The domino synthesis of quinazolin-4-yl thioureido alkanoates, involving reactions of various amino acid esters with imidoylisothiocyanates, exemplifies a method for producing quinazoline thiourea derivatives. This process is notable for its short reaction time, mild conditions, and high yields, leading to the isolation of pure compounds through a straightforward protocol (Fathalla & Pazdera, 2018).

Biological Activity Studies

The synthesis and evaluation of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates have contributed significantly to the understanding of their biological activities. These compounds were tested for analgesic, anti-inflammatory activities, and their potential as antitumor agents. Remarkably, certain derivatives demonstrated higher activity than traditional drugs in specific tests, highlighting the potential therapeutic applications of quinazolinone derivatives (Daidone et al., 1994; Al-Suwaidan et al., 2013).

Chemical Reactions and Structural Studies

Research into the reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives revealed diverse outcomes, contributing to the structural variety of quinazolinone derivatives. These studies provide insights into the reactivity and potential applications of quinazolinone compounds in medicinal chemistry and drug development (Deady et al., 1989).

properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMLPQWZUCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

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